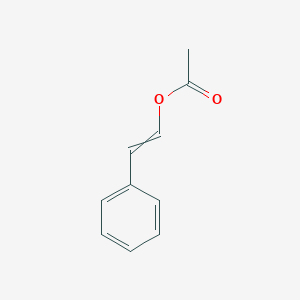
2-Phenylvinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylvinyl acetate is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . It is used for its perfuming characteristics, adding a pleasant fragrance to personal care products .
Synthesis Analysis
This compound can be produced through a process known as reactive distillation. This involves the esterification of 2-phenylethanol in the presence of an inert component, n-pentane, by acetic acid . The main objectives of this process are to shift the chemical equilibrium in favor of the desired product and achieve the required product purity .Molecular Structure Analysis
The systematic name for this compound is (E)-2-Phenylvinyl acetate . Its structure includes a phenyl group (a ring of 6 carbon atoms) attached to a vinyl group (a carbon double bond), which is in turn attached to an acetate group (a carbon atom double-bonded to an oxygen atom and single-bonded to an -OH group) .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 243.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.1±3.0 kJ/mol and a flash point of 82.3±10.8 °C . The compound has a molar refractivity of 48.5±0.3 cm3, and it has 2 H-bond acceptors, 0 H-bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Bioprocessing for Flavoring Agents : 2-Phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA), related to 2-Phenylvinyl acetate, are used as flavoring agents in industries like perfumes, pharmaceuticals, and personal care products. Biotechnological methods are being explored for their production due to a consumer preference for natural products. The bioconversion of L-phenylalanine via the Ehrlich pathway is a major focus in this area (Martínez-Avila et al., 2018).
Synthesis in Medical Imaging : Research has been conducted on synthesizing derivatives of this compound, such as 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate, for potential use in tumor imaging. These derivatives have shown promising stability and radiochemical purity in preclinical evaluations (He et al., 2011).
Chemical Reactions for Pharmaceutical Development : Ethyl (4-phenylphenyl)acetate, a precursor to this compound, is being explored in green Suzuki coupling reactions. This compound has potential as a lead compound in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).
Enzymatic Synthesis for Aromatic Esters : Studies have investigated the enzymatic synthesis of 2-phenylethyl acetate, a compound similar to this compound, using lipase. This method is significant for producing natural volatile esters used in foods, perfumes, and household products (Kuo et al., 2014).
Catalysis in Chemical Synthesis : Research has been conducted on the catalytic hydrogenolysis of alkenyl acetates like 1-phenylvinyl acetate, providing insights into reaction mechanisms and potential applications in organic synthesis (Belmont et al., 1989).
Direcciones Futuras
The future directions in the study and application of 2-Phenylvinyl acetate could involve finding more efficient and environmentally friendly methods of synthesis. Reactive distillation, for example, is a promising method that combines the mechanism of reaction and separation in one single unit . This method not only improves process efficiency but also reduces equipment and plant size, leading to better process economy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Phenylvinyl acetate can be achieved through the reaction between phenylacetylene and acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Phenylacetylene", "Acetic anhydride", "Catalyst (such as pyridine or triethylamine)" ], "Reaction": [ "Add phenylacetylene and acetic anhydride to a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to a temperature between 50-60°C", "Stir the mixture for several hours until the reaction is complete", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or column chromatography" ] } | |
| 10521-96-7 | |
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
[(E)-2-phenylethenyl] acetate |
InChI |
InChI=1S/C10H10O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
Clave InChI |
FMFHUEMLVAIBFI-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)O/C=C/C1=CC=CC=C1 |
SMILES |
CC(=O)OC=CC1=CC=CC=C1 |
SMILES canónico |
CC(=O)OC=CC1=CC=CC=C1 |
| 1566-67-2 10521-96-7 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


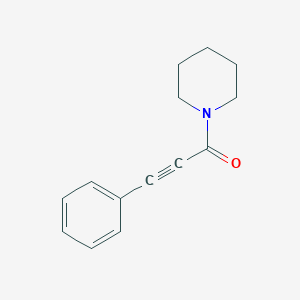
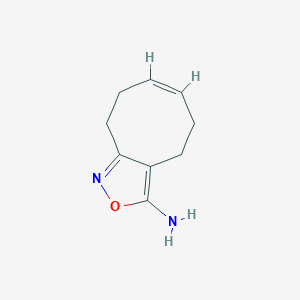

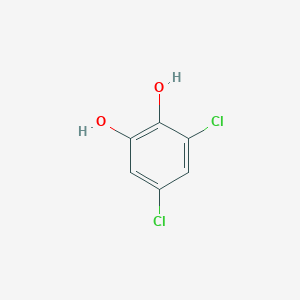

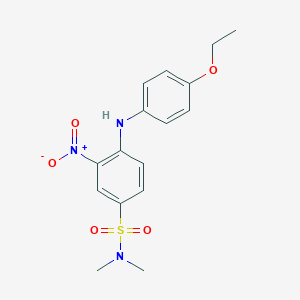
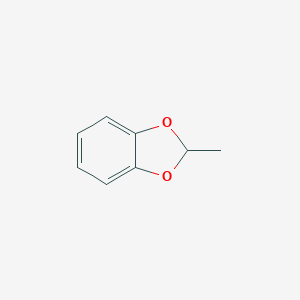
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)






